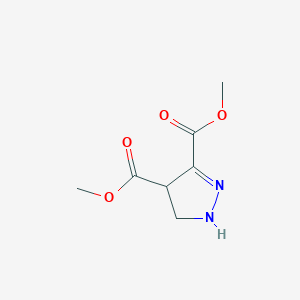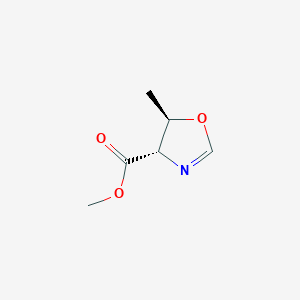
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. This reaction can be carried out between an allyl ester and an aromatic nitrile oxide, which is generated from an oxime by oxidation with sodium hypochlorite. The reaction occurs under mild conditions and can be enhanced by ultrasonic activation of the biphasic system, yielding the desired product in high yields (77-99%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce dihydrooxazole derivatives.
Applications De Recherche Scientifique
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s ability to interfere with biofilm formation makes it a candidate for studying bacterial resistance mechanisms.
Mécanisme D'action
The exact mechanism of action of trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate depends on its specific application. In antimicrobial studies, it is believed to interfere with bacterial cell wall synthesis or biofilm formation . The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors critical to these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate: Another oxazole derivative with similar antimicrobial properties.
2-Mercapto-5-methyl-1,3,4-thiadiazole: A thiadiazole compound with diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit multiple biological activities. Its ability to form stable intermediates and products makes it valuable in both synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
methyl (4S,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-4-5(6(8)9-2)7-3-10-4/h3-5H,1-2H3/t4-,5+/m1/s1 |
Clé InChI |
RAAGHFMDHMDDNX-UHNVWZDZSA-N |
SMILES isomérique |
C[C@@H]1[C@H](N=CO1)C(=O)OC |
SMILES canonique |
CC1C(N=CO1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


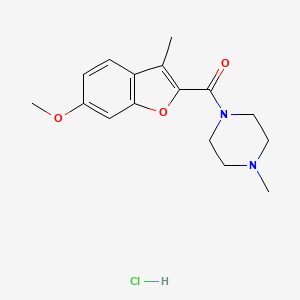
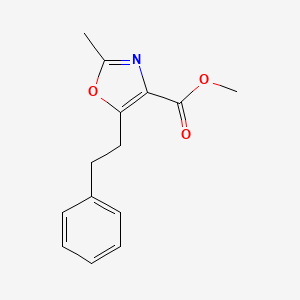
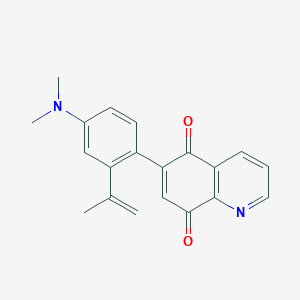
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
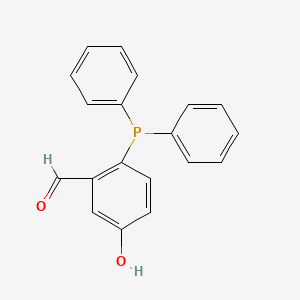
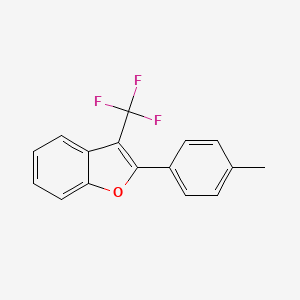

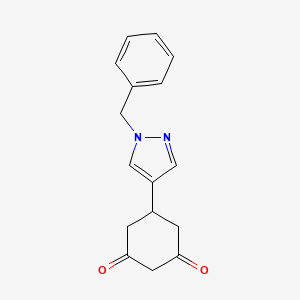
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
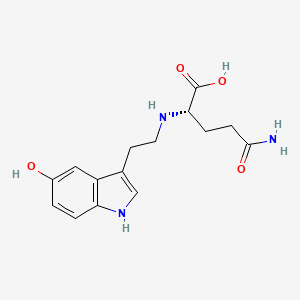

![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
